REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH2:6]([OH:15])[CH2:7][CH:8]([OH:14])[CH:9]([OH:13])[CH2:10][CH2:11][OH:12].N1C=CC=CC=1.Cl>>[CH3:1][S:2]([O:15][CH2:6][CH2:7][CH:8]([O:14][S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]([O:13][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:10][CH2:11][O:12][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:4])=[O:3]
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Name
|
|
Quantity
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30.4 mL
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(C(CCO)O)O)O
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Name
|
|
Quantity
|
150 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting precipitate was filtered off with suction
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Type
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CUSTOM
|
Details
|
The product with a molecular weight of 462.54 (C10H22O12S4) was obtained in this way
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Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OCCC(C(CCOS(=O)(=O)C)OS(=O)(=O)C)OS(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |